Engineering Conformationally Restricted Scaffolds: A Technical Guide to 3-(Hydroxymethyl)piperidin-2-one (CAS 25219-43-6) in Drug Discovery
Engineering Conformationally Restricted Scaffolds: A Technical Guide to 3-(Hydroxymethyl)piperidin-2-one (CAS 25219-43-6) in Drug Discovery
Executive Summary
As drug discovery increasingly moves toward complex, non-planar architectures to improve target selectivity and pharmacokinetic profiles, the demand for conformationally restricted scaffolds has surged. 3-(Hydroxymethyl)piperidin-2-one (CAS 25219-43-6) is a highly versatile δ-valerolactam derivative. As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of its physicochemical properties, its role as a peptidomimetic building block, and field-proven synthetic methodologies for its derivatization.
Physicochemical Profiling & Structural Rationale
The 3-(Hydroxymethyl)piperidin-2-one scaffold is characterized by a rigid 6-membered lactam ring. The lactam moiety serves as an excellent bioisostere for peptide bonds, offering enhanced proteolytic stability while maintaining critical hydrogen-bonding interactions. Simultaneously, the C3-hydroxymethyl group provides a solvent-exposed vector for functionalization without disrupting the core geometry.
Table 1: Physicochemical Properties of CAS 25219-43-6
| Property | Value | Structural & Synthetic Significance |
| CAS Number | 25219-43-6 | Standardized identifier for procurement and regulatory tracking. |
| Molecular Formula | C₆H₁₁NO₂ | Low molecular weight allows for extensive derivatization without exceeding Lipinski limits. |
| Molecular Weight | 129.16 g/mol | High atom economy, making it an ideal starting point for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 2 (OH, NH) | Facilitates strong interactions with kinase hinge regions or target protein backbones. |
| Hydrogen Bond Acceptors | 2 (C=O, OH) | Enables bidirectional hydrogen bonding networks within binding pockets. |
| Physical Form | Solid (≥98% Purity) | Stable under standard storage conditions (4°C, protect from light) . |
Medicinal Chemistry Applications: The c-Met Inhibitor Paradigm
In structural biology, the piperidin-2-one core is frequently utilized to lock pharmacophores into bioactive conformations. A premier example is the development of c-Met kinase inhibitors. Research has demonstrated that oxidizing the C3-hydroxymethyl group to a carboxylic acid yields a 3-carboxypiperidin-2-one scaffold. This modification allows the scaffold to mimic the binding mode of lead compounds (e.g., BMS-777607), where the lactam carbonyl and the newly formed carboxylate engage in critical hydrogen bonding with the kinase hinge region .
Figure 1: Pharmacophore vector analysis and logical derivatization pathways for CAS 25219-43-6.
Synthetic Methodologies & Experimental Protocols
To successfully leverage this scaffold, precise synthetic control is required. The following protocols detail the causality behind reagent selection and establish self-validating workflows to ensure high-fidelity synthesis.
3.1. Oxidation to 3-Carboxypiperidin-2-one
Converting the primary alcohol to a carboxylic acid is a common requirement for kinase inhibitor design. However, the lactam core is highly sensitive to harsh acidic oxidation.
Table 2: Comparative Oxidation Reagents for Piperidin-2-one Scaffolds
| Oxidation Method | Reagents | Yield | Causality / Drawbacks |
| Jones Oxidation | CrO₃, H₂SO₄ | <30% | Strongly acidic conditions lead to lactam ring-opening and product degradation. |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | 50-60% | Stops at the aldehyde; requires a secondary oxidation step (e.g., Pinnick oxidation). |
| TEMPO / BAIB | TEMPO (cat.), PhI(OAc)₂ | >85% | Mild, neutral-to-mildly acidic conditions perfectly preserve the lactam core. |
Protocol 1: TEMPO/BAIB Mediated Oxidation Rationale: TEMPO acts as a highly selective oxoammonium catalyst, while BAIB (Bis(acetoxy)iodo)benzene serves as the stoichiometric terminal oxidant. This avoids the ring-opening associated with Jones reagent.
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Protection (Optional but Recommended): Dissolve 3-(Hydroxymethyl)piperidin-2-one (1.0 eq) in anhydrous DCM. Add Boc₂O (1.1 eq) and DMAP (0.1 eq). Stir at room temperature (RT) for 4 hours.
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Causality: Protecting the lactam NH prevents competitive N-oxidation or radical coupling during the TEMPO catalytic cycle.
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Oxidation: Dissolve the protected intermediate in a 1:1 mixture of MeCN and H₂O.
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Causality: Water is strictly required as the nucleophilic oxygen source for the formation of the carboxylic acid.
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Catalysis: Add TEMPO (0.1 eq) followed by BAIB (2.2 eq). Stir at RT for 12 hours.
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In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting mass (M+H) shifts by exactly +14 Da (representing the loss of 2H and the addition of 1O).
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Deprotection: If Boc-protected, treat the crude concentrate with 20% TFA in DCM at 0°C for 2 hours, then concentrate in vacuo to yield the 3-carboxypiperidin-2-one TFA salt.
Figure 2: Step-by-step synthetic workflow for the C3-oxidation of the piperidin-2-one scaffold.
3.2. N-Alkylation of the Lactam Core
Functionalizing the lactam nitrogen is often utilized to tune lipophilicity or to attach flexible linkers for PROTAC (Proteolysis Targeting Chimera) development.
Protocol 2: Regioselective N-Alkylation Rationale: The lactam NH has a pKa of ~15, requiring a strong base for deprotonation. The primary synthetic challenge is avoiding competitive O-alkylation at the C3-hydroxymethyl group.
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Deprotonation: Dissolve CAS 25219-43-6 (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise.
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Causality: DMF solvates the sodium cation, leaving a highly nucleophilic "naked" lactam anion. Strict stoichiometric control (1.05 eq) prevents the deprotonation of the less acidic hydroxyl group (pKa ~16).
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Electrophilic Addition: Stir at 0°C for 30 minutes until hydrogen gas evolution ceases. Dropwise add the desired alkyl halide (1.0 eq).
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Thermal Control: Maintain the reaction at 0°C for 2 hours before allowing it to slowly warm to RT.
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Causality: Low temperatures kinetically favor N-alkylation over O-alkylation due to the higher intrinsic nucleophilicity of the nitrogen anion compared to the neutral oxygen.
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Quenching & Validation (Self-Validation): Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Validate regioselectivity via ¹H-NMR: successful N-alkylation is confirmed by the disappearance of the broad lactam NH peak at ~7.5 ppm, while the primary OH triplet at ~4.5 ppm remains intact.
Conclusion
3-(Hydroxymethyl)piperidin-2-one is a highly programmable and robust scaffold. By understanding the electronic and steric nuances of its lactam and hydroxyl vectors, medicinal chemists can deploy targeted synthetic workflows—such as TEMPO-mediated oxidation or kinetically controlled N-alkylation—to rapidly generate novel, conformationally restricted chemical entities for advanced therapeutics.
References
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Zhang, W., Ai, J., Shi, D., Peng, X., Ji, Y., Liu, J., Geng, M., & Li, Y. (2014). "Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold." Molecules, 19(2), 2655-2673.[Link]
